

# Spectroscopic Data of Allyl Oct-2-enoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl oct-2-enoate*

Cat. No.: *B15176338*

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## Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for **allyl oct-2-enoate**, a valuable compound in various research and development sectors. Due to the limited availability of direct experimental data for **allyl oct-2-enoate** in public databases, this guide leverages data from structurally analogous compounds, such as other allyl esters and  $\alpha,\beta$ -unsaturated esters, to predict its spectral characteristics. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format. Furthermore, it details the general experimental protocols for these spectroscopic techniques and includes a workflow diagram for the spectroscopic analysis of synthesized organic compounds. This guide is intended to serve as a practical resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

## Introduction

**Allyl oct-2-enoate** is an organic compound with potential applications in flavor and fragrance industries, polymer chemistry, and as an intermediate in organic synthesis. Its structure, featuring both an allyl group and an  $\alpha,\beta$ -unsaturated ester moiety, gives it unique chemical properties. A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, identification, and quality control. This guide provides an in-depth prediction of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra based on the analysis of structurally related molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **allyl oct-2-enoate**. These predictions are derived from the known spectral data of similar compounds, including allyl esters and  $\alpha,\beta$ -unsaturated esters.

### Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ )

| Proton      | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz)   | Notes  |
|-------------|----------------------------------|--------------|-----------------------------|--|
| H-2         | 5.80 - 6.00                      | ddt          | J $\approx$ 17.2, 10.4, 5.6 | Vinyl proton of the allyl group.   |
| H-3         | 6.85 - 7.00                      | dt           | J $\approx$ 15.6, 6.9       | Vinyl proton on the octenoate chain, trans to the carbonyl.                |
| H-4         | 5.75 - 5.85                      | dt           | J $\approx$ 15.6, 1.5       | Vinyl proton on the octenoate chain, cis to the carbonyl.                  |
| H-1'        | 4.55 - 4.65                      | dt           | J $\approx$ 5.6, 1.5        | Methylene protons of the allyl group adjacent to the oxygen.               |
| H-2'a       | 5.30 - 5.40                      | dq           | J $\approx$ 17.2, 1.5       | Terminal vinyl proton of the allyl group, trans to the other vinyl proton. |
| H-2'b       | 5.20 - 5.30                      | dq           | J $\approx$ 10.4, 1.5       | Terminal vinyl proton of the allyl group, cis to the other vinyl proton.   |
| H-4'        | 2.15 - 2.25                      | q            | J $\approx$ 6.9, 7.4        | Methylene protons on the octenoate chain.                                  |
| H-5' - H-7' | 1.20 - 1.50                      | m            | -                           | Methylene protons of the   |

octyl chain.

|      |             |   |         |                                    |
|------|-------------|---|---------|------------------------------------|
| H-8' | 0.85 - 0.95 | t | J ≈ 7.1 | Methyl protons of the octyl chain. |
|------|-------------|---|---------|------------------------------------|

## Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

| Carbon      | Chemical Shift (δ, ppm) | Notes   |
|-------------|-------------------------|---|
| C-1         | 165 - 167               | Carbonyl carbon.  |
| C-2         | 118 - 120               | Terminal vinyl carbon of the allyl group.                   |
| C-3         | 145 - 148               | Vinyl carbon on the octenoate chain.                        |
| C-4         | 121 - 123               | Vinyl carbon on the octenoate chain.                        |
| C-1'        | 65 - 67                 | Methylene carbon of the allyl group adjacent to the oxygen. |
| C-2'        | 131 - 133               | Vinyl carbon of the allyl group.                            |
| C-3'        | 32 - 34                 | Methylene carbon on the octenoate chain.                    |
| C-4' - C-7' | 22 - 32                 | Methylene carbons of the octyl chain.                       |
| C-8'        | 13 - 15                 | Methyl carbon of the octyl chain.                           |

## Predicted IR Data

| Functional Group | Wavenumber (cm <sup>-1</sup> ) | Intensity     | Notes  |
|------------------|--------------------------------|---------------|--|
| C=O (ester)      | 1715 - 1730                    | Strong        | The $\alpha,\beta$ -unsaturation lowers the frequency compared to a saturated ester. <a href="#">[1]</a> |
| C=C (alkene)     | 1640 - 1660                    | Medium        | Overlapping signals from the allyl and octenoate moieties.   |
| =C-H (alkene)    | 3010 - 3100                    | Medium        | Stretching vibrations of the vinyl protons.  |
| C-H (alkane)     | 2850 - 2960                    | Medium-Strong | Stretching vibrations of the alkyl chain.  |
| C-O (ester)      | 1100 - 1300                    | Strong        | Two distinct C-O stretching bands are expected for an ester.<br><a href="#">[1]</a> <a href="#">[2]</a>  |

## Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment  |
|-----|--------------------|---|
| 182 | Moderate           | [M] <sup>+</sup> (Molecular Ion)  |
| 141 | High               | [M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of allyl group)           |
| 99  | High               | [C <sub>6</sub> H <sub>9</sub> O] <sup>+</sup> (McLafferty rearrangement product) |
| 41  | Very High          | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)                      |

## Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of the purified **allyl oct-2-enoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The solvent should be of high purity to avoid interfering signals. Transfer the solution to a standard 5 mm NMR tube.[3]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample like **allyl oct-2-enoate**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

- **Background Spectrum:** First, acquire a background spectrum of the clean salt plates to subtract any atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) or instrumental interferences.
- **Sample Spectrum:** Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum will show absorbance or transmittance as a function of wavenumber ( $\text{cm}^{-1}$ ). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

## Mass Spectrometry (MS)

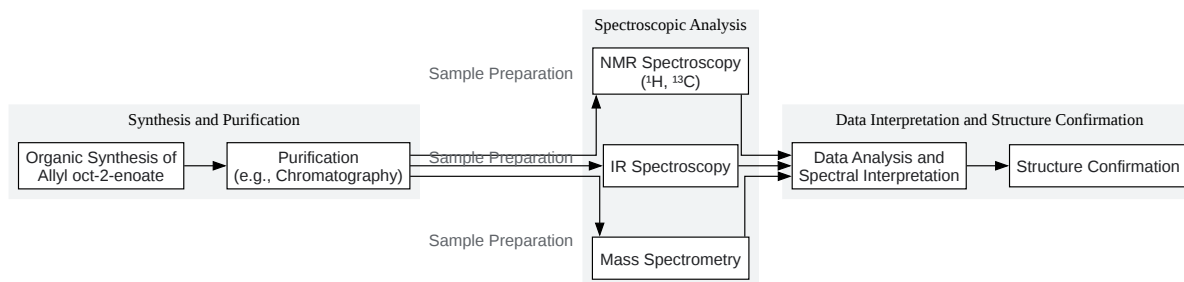
**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Methodology:**

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation and introduction.<sup>[5]</sup>
- **Ionization:** Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound, which involves bombarding the molecules with a high-energy electron beam. This typically results in the formation of a molecular ion and various fragment ions.<sup>[6]</sup>
- **Mass Analysis:** The ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The peak with the highest  $m/z$  often corresponds to the molecular ion, and the fragmentation pattern provides valuable structural information.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **allyl oct-2-enoate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

## Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for **allyl oct-2-enoate**. The tabulated NMR, IR, and MS data, derived from analogous compounds, offer a reliable reference for researchers. The detailed experimental protocols and the workflow diagram further serve as a practical guide for the synthesis and characterization of this and similar organic molecules. As direct experimental data becomes available, this guide can be updated to provide an even more accurate and valuable resource for the scientific community.

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- To cite this document: BenchChem. [Spectroscopic Data of Allyl Oct-2-enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15176338#spectroscopic-data-of-allyl-oct-2-enoate-nmr-ir-ms]

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